(4-Ethylmorpholin-3-yl)methanol

Description

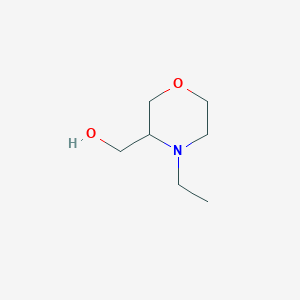

(4-Ethylmorpholin-3-yl)methanol is a morpholine derivative characterized by a morpholine ring substituted with an ethyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and ability to modulate physicochemical properties. The ethyl group enhances lipophilicity, while the hydroxymethyl group contributes to polarity, making this compound a balanced intermediate for further functionalization. Its synthesis typically involves reductive alkylation or nucleophilic substitution, as exemplified by the reaction of ethyl 2-(morpholin-3-yl)acetate with acetaldehyde in methanol .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(4-ethylmorpholin-3-yl)methanol |

InChI |

InChI=1S/C7H15NO2/c1-2-8-3-4-10-6-7(8)5-9/h7,9H,2-6H2,1H3 |

InChI Key |

JDGNPCVPCAIGCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOCC1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Substituents | Key Properties | Toxicity Profile | Applications |

|---|---|---|---|---|

| Morpholine | Unsubstituted | High water solubility (miscible), bp 128°C, polar aprotic solvent. | Low toxicity (LD₅₀ ~1,800 mg/kg, oral) | Industrial solvent, corrosion inhibitor |

| 4-Phenylmorpholine | Phenyl at 4-position | Lipophilic, reduced water solubility, bp ~250°C. | Moderate toxicity (limited data) | Pharmaceutical intermediates |

| (4-Methylmorpholin-3-yl)methanol | Methyl at 4-position, -CH₂OH at 3 | Higher polarity than ethyl analogue, mp ~90°C. | Likely lower toxicity than methanol | Polymer crosslinking agents |

| Ethyl 2-(morpholin-3-yl)acetate | Ethyl ester at 2-position | Moderate lipophilicity, hydrolyzes to carboxylic acid. | Data unavailable | Precursor for amide synthesis |

| Methanol | -CH₂OH | Polar, bp 64.7°C, miscible with water. | Highly toxic (LD₅₀ ~5,600 mg/kg, oral) | Solvent, antifreeze, fuel |

Key Comparisons

Lipophilicity and Solubility: The ethyl group in this compound increases lipophilicity compared to unsubstituted morpholine or (4-Methylmorpholin-3-yl)methanol. However, the hydroxymethyl group counterbalances this by enhancing water solubility relative to 4-Phenylmorpholine . In contrast, methanol itself is fully water-miscible but lacks the structural complexity of morpholine derivatives .

Reactivity: The hydroxymethyl group in this compound enables oxidation to carboxylic acids or esterification, similar to methanol’s reactivity. However, the morpholine ring stabilizes intermediates, reducing volatility compared to free methanol . Ethyl 2-(morpholin-3-yl)acetate demonstrates ester hydrolysis to carboxylic acids, a pathway less accessible to this compound due to steric hindrance .

Toxicity: Methanol’s high toxicity (via metabolism to formic acid) contrasts with morpholine derivatives, where the ring structure may alter metabolic pathways. For example, 4-Phenylmorpholine’s toxicity is mitigated by reduced absorption rates . No direct toxicity data exist for this compound, but its structural similarity to less toxic morpholine derivatives suggests lower risk than methanol .

Applications: this compound serves as a pharmaceutical intermediate, leveraging its balance of lipophilicity and polarity. In contrast, 4-Phenylmorpholine is preferred in lipophilic drug formulations, while methanol’s primary use is as an industrial solvent .

Research Findings and Implications

- Synthetic Utility: this compound’s ethyl group facilitates reactions in non-polar media, while the hydroxymethyl group allows conjugation with amines or carboxylic acids, as seen in the synthesis of acetamide derivatives .

- Safety Considerations: While methanol’s toxicity necessitates strict handling protocols, the morpholine ring in this compound likely reduces volatility and absorption risks, aligning with safer industrial practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.